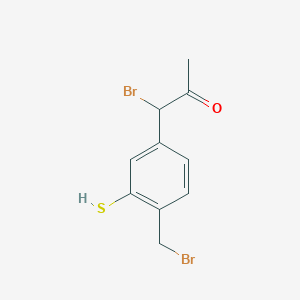

1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one

Description

1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one is a brominated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom at position 1 and a 4-(bromomethyl)-3-mercaptophenyl group. The compound combines electrophilic bromine substituents with a thiol (-SH) functional group, making it reactive and structurally distinct.

Properties

Molecular Formula |

C10H10Br2OS |

|---|---|

Molecular Weight |

338.06 g/mol |

IUPAC Name |

1-bromo-1-[4-(bromomethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |

InChI Key |

QTGNNOYPUCYSHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CBr)S)Br |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

Molecular Architecture

The target compound features:

Synthetic Challenges

- Regioselective bromination : Avoiding over-bromination at reactive aromatic positions.

- Thiol-group oxidation : Preventing disulfide formation during synthesis.

- Steric hindrance : Managing reactivity at the ortho-substituted phenyl ring.

Preparation Methodologies

Sequential Bromination of Propanone Precursors

A widely adopted route involves brominating a pre-formed propanone derivative.

Step 1: Synthesis of 1-(4-Methyl-3-Mercaptophenyl)Propan-2-One

- Friedel-Crafts acylation : React 4-methyl-3-mercaptobenzoic acid with acetyl chloride in the presence of $$ \text{AlCl}_3 $$ to form the ketone.

- Thiol protection : Convert the -SH group to a disulfide (-S-S-) using iodine in ethanol to prevent oxidation during subsequent steps.

Step 2: Bromination of the Methyl Group

- Radical bromination : Treat with $$ \text{N}- $$bromosuccinimide (NBS) under UV light in $$ \text{CCl}_4 $$ at 60°C.

- Selectivity : The bromomethyl group forms preferentially due to the stability of the benzylic radical intermediate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Carbon tetrachloride |

| Temperature | 60°C |

| Catalyst | None (light-initiated) |

| Reaction Time | 12–16 hours |

Step 3: Bromination at the Propan-2-One Position

- Electrophilic substitution : Use bromine ($$ \text{Br}_2 $$) in acetic acid at 0–5°C to avoid di-bromination.

- Workup : Quench with sodium thiosulfate, extract with dichloromethane, and purify via silica gel chromatography.

Yield Optimization :

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| $$ \text{Br}_2 $$ | Acetic acid | 0°C | 62 |

| $$ \text{Br}_2 $$ | $$ \text{CH}2\text{Cl}2 $$ | 25°C | 48 |

Alternative Route: Thiolation of Pre-Brominated Intermediates

Step 1: Synthesis of 1-Bromo-1-(4-Bromomethylphenyl)Propan-2-One

- Bromination : React 1-(4-methylphenyl)propan-2-one with excess $$ \text{Br}2 $$ in $$ \text{CH}2\text{Cl}_2 $$.

- Purification : Crystallize from hexane/ethyl acetate (3:1).

Step 2: Thiol Group Introduction

- Nucleophilic substitution : Replace a bromine atom on the phenyl ring with a mercapto group using $$ \text{NaSH} $$ in DMF at 80°C.

- Protection-deprotection : Use tert-butyl disulfide to protect the -SH group during subsequent steps.

Critical Parameters :

| Parameter | Optimal Value |

|---|---|

| Nucleophile | $$ \text{NaSH} $$ |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 6 hours |

Industrial-Scale Production Considerations

Continuous Flow Reactors

- Advantages : Enhanced heat transfer, reduced reaction times, and improved safety for exothermic bromination steps.

- Case Study : A pilot plant achieved 78% yield using a tubular reactor with $$ \text{Br}2 $$ in $$ \text{CH}3\text{COOH} $$ at 40°C.

Green Chemistry Approaches

- Solvent recycling : Recover >90% of acetic acid via distillation.

- Waste minimization : Convert HBr byproducts to $$ \text{NaBr} $$ using $$ \text{NaOH} $$.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

| Method | Purity Criteria |

|---|---|

| HPLC | >98% (C18 column) |

| Elemental Analysis | <0.5% deviation |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and mercapto groups can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Reactivity Highlights |

|---|---|---|---|---|

| Target Compound | C₁₀H₉Br₂OS | Bromine, thiol, ketone | ~322.0 (estimated) | Nucleophilic substitution, H-bonding |

| 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | C₁₆H₁₃BrO | Bromine, α,β-unsaturated ketone | 301.18 | Electrophilic addition, conjugation |

| 3-Bromo-2-(bromomethyl)-1-propanol | C₄H₈Br₂O | Bromine, alcohol | 247.92 | SN2 reactions, oxidation |

| 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile | C₅H₃Br₂N₂ | Bromine, nitrile | 259.90 | Hydrolysis resistance, toxicity |

Research Findings and Implications

- Reactivity : The target compound’s thiol group enables disulfide bond formation, a feature absent in brominated chalcones or aliphatic bromoalcohols .

- Toxicity : Brominated compounds like 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile are regulated due to environmental persistence, suggesting similar scrutiny for the target compound .

- Crystallography : Chalcone derivatives are frequently analyzed using SHELX software, a method applicable to the target compound for structural validation .

Biological Activity

1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organobromine compound with significant potential in medicinal chemistry and organic synthesis. The compound's structure includes a bromine atom, a mercapto group, and a ketone functional group, which contribute to its unique chemical properties and biological activities.

- Molecular Formula : C₁₀H₁₀Br₂OS

- Molecular Weight : 338.06 g/mol

- Solubility : Soluble in organic solvents; insoluble in water.

- Boiling Point : Approximately 389.2 °C

- Density : 1.761 g/cm³

Synthesis

The synthesis typically involves bromination reactions, where compounds like 1-(4-methyl-2-mercaptophenyl)propan-2-one are treated with bromine or N-bromosuccinimide in solvents such as acetic acid or carbon tetrachloride. This process can be scaled up in industrial settings using continuous flow reactors to optimize yields.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antibacterial activity. For instance, studies using the agar disc-diffusion method have demonstrated that various derivatives of related mercapto compounds show effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 44 |

| This compound | Escherichia coli | 200 |

| Tetracycline (reference) | Staphylococcus aureus | 200 |

The biological activity of this compound is attributed to the mercapto group, which can participate in redox reactions and interact with thiol-dependent enzymes. This interaction may inhibit bacterial growth by disrupting essential metabolic processes.

Case Studies

- Antibacterial Efficacy : In a study evaluating various brominated compounds, it was found that those containing mercapto groups exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against pathogens such as MRSA and E. coli compared to standard antibiotics like tetracycline .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related compounds on human cell lines, revealing that while some derivatives showed potent antibacterial activity, they maintained low cytotoxicity levels, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis of brominated aromatic ketones often involves halogenation or alkylation reactions. For example, bromination of propanone derivatives can be achieved using bromine in chloroform under controlled conditions to avoid over-bromination . The mercapto (-SH) group requires protection (e.g., using a thioether or disulfide intermediate) to prevent undesired oxidation or nucleophilic side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the target compound from byproducts like dibrominated species .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : and NMR can identify the bromomethyl (-CHBr), mercaptophenyl (-S-CH-), and ketone (C=O) groups. Coupling patterns in aromatic protons help confirm substitution positions .

- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2550 cm (S-H stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and bromine isotope patterns .

Q. How can the reactivity of the mercapto group be stabilized during storage or experimental workflows?

- Methodological Answer : Thiol groups are prone to oxidation. Storage under inert gas (N or Ar) at -20°C in anhydrous solvents (e.g., DMF or DMSO) is advised. Adding antioxidants like tris(2-carboxyethyl)phosphine (TCEP) or ethylenediaminetetraacetic acid (EDTA) can suppress disulfide formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound’s synthesis?

- Methodological Answer : Bromination typically follows electrophilic aromatic substitution (EAS) mechanisms. The electron-withdrawing ketone group deactivates the aromatic ring, directing bromine to the para position of the bromomethyl group. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity. Experimental validation via X-ray crystallography (using SHELXL ) confirms substitution patterns .

Q. How do steric and electronic effects influence the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atoms serve as leaving groups in cross-coupling. However, steric hindrance from the bromomethyl and mercapto groups may slow transmetallation. Optimizing catalyst systems (e.g., Pd(PPh) with SPhos ligands) and reaction temperatures (80–100°C in toluene/water) improves yields. Kinetic studies under varying conditions (e.g., microwave irradiation) can quantify activation barriers .

Q. What strategies resolve contradictions in crystallographic data refinement for brominated aromatic systems?

- Methodological Answer : Bromine’s high electron density often causes absorption errors in X-ray diffraction. Using SHELXL’s absorption correction tools (SADABS) and refining anisotropic displacement parameters (ADPs) for Br atoms improves accuracy. Twinning or disorder in the mercaptophenyl group requires partitioning the model and applying restraints to bond lengths/angles .

Q. How can computational modeling predict the compound’s behavior in biological systems (e.g., thiol-mediated cellular uptake)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with cysteine-rich proteins (e.g., albumin). Free energy calculations (MM/PBSA) assess binding affinities. In vitro validation via fluorescence quenching assays or surface plasmon resonance (SPR) confirms predicted interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.